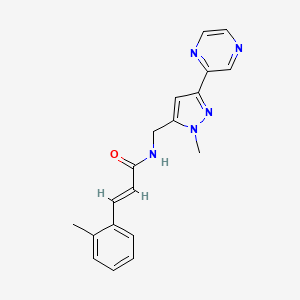

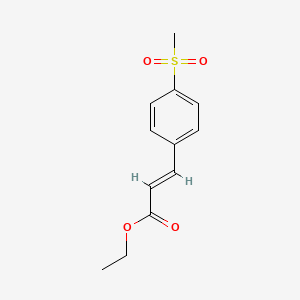

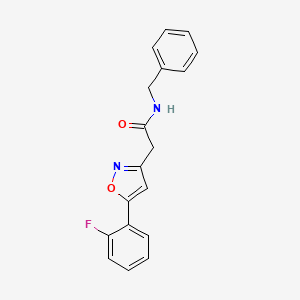

![molecular formula C13H11N3O3S B2845899 Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate CAS No. 478039-20-2](/img/structure/B2845899.png)

Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate” is a chemical compound with the molecular formula C13H11N3O3S . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, (2-Oxo-2,3-dihydroimidazo [1,2-a]pyridin-3-yl)acetic acids were prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides and followed by Michael addition . The formation of 3-methyl substituted derivatives from citraconic anhydride was found to be regioselective .Physical And Chemical Properties Analysis

The compound has a molar mass of 289.31 g/mol . Its density is predicted to be 1.51±0.1 g/cm3, and its boiling point is predicted to be 451.7±47.0 °C . More specific physical and chemical properties such as solubility, stability, and reactivity would require experimental determination.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Quinazolinone derivatives, including structures analogous to "Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate", have been synthesized through various chemical reactions that demonstrate the compound's versatility and potential for further modification. For instance, the synthesis of 2-methylsulfanyl-4-oxo-3(4H)-quinazolinyl)acetohydrazide involved the treatment of ambident sodium salt of 2-methylsulfanyl-4(3H)-quinazolinone with methyl bromoacetate, followed by reaction with hydrazine hydrate and intramolecular cyclization, highlighting the compound's reactivity and potential for generating structurally diverse derivatives (Burbulienė, Bobrovas, & Vainilavicius, 2006). Similarly, the condensation of 2-mercapto-3H-quinazolin-4-one with chloroacetic acid led to the synthesis of novel 2-(4-oxo-3,4- dihydroquinazolin-2-ylsulfinylmethyl)-3H-quinazolin-4-one derivatives, showcasing a methodology for introducing sulfinylmethyl groups to the quinazolinone core (Reddy, Naidu, & Dubey, 2012).

Biological Significance

Quinazolinone derivatives have been extensively studied for their antimicrobial activities, offering insights into their potential applications in addressing microbial resistance. For example, novel methylsulfanyl-triazoloquinazoline derivatives demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as yeast and fungi, suggesting their potential as antimicrobial agents (Al-Salahi, Marzouk, Awad, Al-Omar, & Ezzeldin, 2013). Additionally, quinazolin-4-one derivatives isolated from Streptomyces species have expanded the understanding of natural products' chemical diversity and their biological activities, though specific activities were not reported in the study by Maskey et al. (2004) (Maskey, Shaaban, Grün-wollny, & Laatsch, 2004).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[(2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c1-19-11(18)7-20-13-14-9-5-3-2-4-8(9)12-15-10(17)6-16(12)13/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSGCVGQSJSXDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC2=CC=CC=C2C3=NC(=O)CN31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

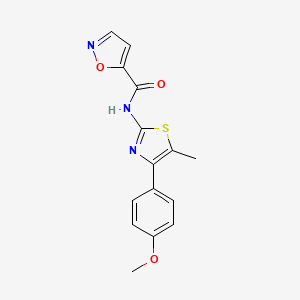

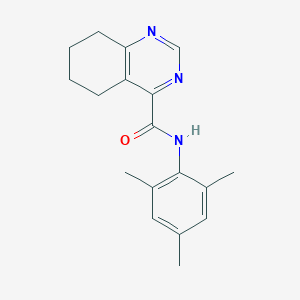

![(E)-ethyl (5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2845822.png)

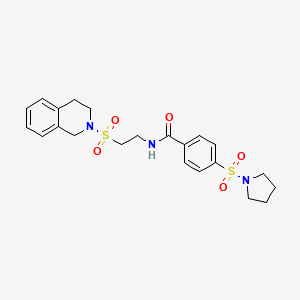

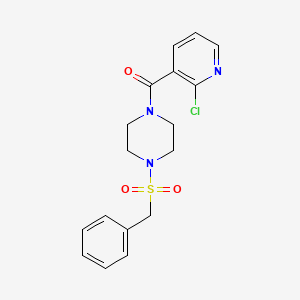

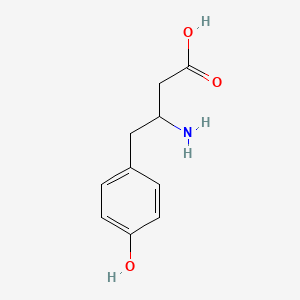

![Methyl 2-(benzylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2845823.png)

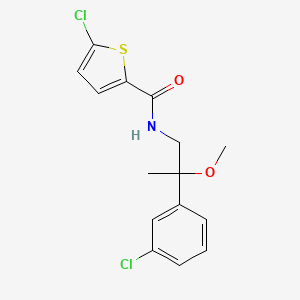

![7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2845834.png)

![2-[(2-Ethenylpyrazol-3-yl)methyl-[(2-methylfuran-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2845837.png)